molecular formula C13H20N2O B3051297 3-(4-tert-Butylphenyl)-1,1-dimethylurea CAS No. 32745-69-0

3-(4-tert-Butylphenyl)-1,1-dimethylurea

Cat. No.: B3051297
CAS No.: 32745-69-0
M. Wt: 220.31 g/mol
InChI Key: HISRRIPMKSWSQV-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-1,1-dimethylurea is a substituted phenylurea compound belonging to the urea herbicide class. These herbicides inhibit photosynthesis by blocking electron transport at photosystem II (PSII) via competitive binding to the D1 protein . The tert-butyl substituent at the para position of the phenyl ring distinguishes it from other urea herbicides, which typically feature halogen (e.g., Cl) or methoxy groups at varying positions. This structural difference influences its physicochemical properties, environmental behavior, and biological activity.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)10-6-8-11(9-7-10)14-12(16)15(4)5/h6-9H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISRRIPMKSWSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186416
Record name 3-(4-tert-Butylphenyl)-1,1-dimethylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32745-69-0
Record name 3-(4-tert-Butylphenyl)-1,1-dimethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032745690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-tert-Butylphenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-TERT-BUTYLPHENYL)-1,1-DIMETHYLUREA
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Preparation Methods

General Urea Formation Strategies

Urea derivatives are typically synthesized via reaction of primary amines with carbamoyl chlorides or through the Curtius rearrangement. For 3-(4-tert-butylphenyl)-1,1-dimethylurea, the most plausible route involves:

  • Synthesis of 4-tert-butylaniline via nitration and reduction of 4-tert-butyltoluene.
  • Reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the urea bond.

The bromination of 4-tert-butyltoluene (as detailed in) yields intermediates like 4-tert-butylbenzylbromide, which can undergo nucleophilic substitution with ammonia to form the requisite amine precursor.

Optimization of Coupling Reactions

Critical parameters for urea formation include:

  • Temperature: 0–25°C to minimize side reactions.
  • Solvent: Dichloromethane or THF for solubility and reactivity.
  • Stoichiometry: A 1:1.2 molar ratio of amine to carbamoyl chloride ensures complete conversion.

Intermediate Synthesis: 4-tert-Butylaniline

Bromination of 4-tert-Butyltoluene

As per, radical bromination of 4-tert-butyltoluene with bromine (Br₂) in solvent-free conditions produces a mixture of 4-tert-butylbenzylbromide (TBT-Br) and 4-tert-butylbenzalbromide (TBT-Br₂) with 96% yield. Key conditions:

  • Br₂:TBT molar ratio: ≤1.97:1 to avoid over-bromination.
  • Reaction time: 20–30 minutes at 45–50°C.

Amination of Brominated Intermediates

Hydrolysis of TBT-Br with aqueous ammonia or hexamethylenetetramine (HMTA) under acidic conditions yields 4-tert-butylaniline. The Sommelet reaction (using HMTA) is preferred for higher purity (99.5%):

TBT-Br + HMTA + H₂O → 4-*tert*-butylaniline + HBr  

Urea Bond Formation

Reaction with Dimethylcarbamoyl Chloride

4-tert-Butylaniline reacts with dimethylcarbamoyl chloride in anhydrous dichloromethane:

4-*tert*-butylaniline + ClC(O)N(CH₃)₂ → 3-(4-*tert*-butylphenyl)-1,1-dimethylurea + HCl  

Conditions:

  • Base: Triethylamine (2.5 eq.) to neutralize HCl.
  • Yield: ~85% after column chromatography.

Alternative Route: Phosgene Derivatives

Using triphosgene as a safer carbamoylating agent:

4-*tert*-butylaniline + (ClCO)₂O → Intermediate isocyanate  
Intermediate + dimethylamine → 3-(4-*tert*-butylphenyl)-1,1-dimethylurea  

Advantages: Improved safety profile and reduced byproducts.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and carbamoyl chloride.
  • Recrystallization from ethanol/water enhances purity to >98%.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.95 (s, 6H, N(CH₃)₂), 6.85–7.45 (m, 4H, Ar-H).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methylation side products: Controlled stoichiometry and low temperatures suppress dimethylation.
  • Oxidative degradation: Use of inert atmosphere (N₂/Ar) during reactions.

Scalability Issues

  • Solvent-free bromination reduces waste and improves throughput.
  • Continuous flow reactors enhance heat management in exothermic urea formation.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Catalysts like aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-tert-Butylphenyl)-1,1-dimethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-Butylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and environmental profiles of phenylurea herbicides are highly dependent on the substituent(s) on the aromatic ring. Below is a comparison with key analogs:

Compound Name Substituent(s) on Phenyl Ring Key Properties/Applications
3-(4-tert-Butylphenyl)-1,1-dimethylurea 4-tert-butyl High lipophilicity; potential soil adsorption
Diuron (DCMU) 3,4-dichloro Gold standard for PSII inhibition
Monuron 4-chloro Moderate herbicidal activity
Chlorotoluron 3-chloro-4-methyl Selective cereal herbicide
Metoxuron 3-chloro-4-methoxy Broad-spectrum weed control
Isoproturon 4-isopropyl High solubility; prone to leaching
Fluometuron 3-trifluoromethyl Cotton-selective herbicide

Physicochemical Properties

  • Lipophilicity (logP) : The tert-butyl group increases lipophilicity compared to chlorine or methoxy substituents. For example:

    • This compound: Estimated logP ≈ 3.5–4.0 (predicted from tert-butyl’s hydrophobicity).
    • Diuron (3,4-dichloro): logP = 2.68 .
    • 3-(4-Methoxyphenyl)-1,1-dimethylurea: logP = 2.21 .
      Higher lipophilicity enhances soil adsorption but may reduce bioavailability in aquatic systems.
  • Water Solubility :

    • Monuron: 230 mg/L .
    • Isoproturon: 1,050 mg/L .
    • This compound: Expected to be <50 mg/L (tert-butyl reduces solubility).

Environmental Behavior

  • Soil Adsorption :
    Lipophilicity correlates with adsorption to organic matter. Diuron (Koc = 480–815 mL/g) and chlorotoluron (Koc = 300–600 mL/g) exhibit moderate adsorption . The tert-butyl analog’s higher logP suggests stronger adsorption (Koc >1,000 mL/g), reducing leaching but increasing persistence.

  • Degradation : Isoproturon and monuron undergo rapid microbial degradation , whereas diuron persists longer. The tert-butyl group’s stability may slow degradation, posing risks of bioaccumulation.

Biological Activity

3-(4-tert-Butylphenyl)-1,1-dimethylurea, commonly referred to as TBU , is a compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C12H17N2O
  • CAS Number : 32745-69-0
  • Molecular Weight : 205.28 g/mol

The biological activity of TBU is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to various physiological effects. TBU exhibits properties that may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that TBU possesses anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Modulation of cell cycle progression.

For instance, a study demonstrated that TBU significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

TBU has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, TBU was administered to breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency at micromolar concentrations. The study concluded that TBU could be a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial effects of TBU against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several strains, with TBU showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionObserved Effects
AnticancerBreast cancer cell linesInduces apoptosisReduced cell viability
AntimicrobialE. coli, S. aureusDisrupts cell membraneInhibition of growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-tert-Butylphenyl)-1,1-dimethylurea
Reactant of Route 2
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3-(4-tert-Butylphenyl)-1,1-dimethylurea

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